N-(4-iodophenyl)-3-[(2-methylpropanoyl)amino]benzamide
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Overview
Description
N-(4-iodophenyl)-3-[(2-methylpropanoyl)amino]benzamide is a synthetic organic compound with the molecular formula C17H17IN2O2 and a molecular weight of 408.23 g/mol . It is characterized by the presence of an iodophenyl group and a benzamide moiety, making it a compound of interest in various scientific fields.
Preparation Methods
The synthesis of N-(4-iodophenyl)-3-[(2-methylpropanoyl)amino]benzamide typically involves the reaction of 4-iodoaniline with 3-[(2-methylpropanoyl)amino]benzoic acid under specific conditions . The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Chemical Reactions Analysis
N-(4-iodophenyl)-3-[(2-methylpropanoyl)amino]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Scientific Research Applications
N-(4-iodophenyl)-3-[(2-methylpropanoyl)amino]benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4-iodophenyl)-3-[(2-methylpropanoyl)amino]benzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating biochemical pathways involved in disease processes . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in inhibiting deubiquitinase enzymes, which play a crucial role in viral replication and cancer progression .
Comparison with Similar Compounds
N-(4-iodophenyl)-3-[(2-methylpropanoyl)amino]benzamide can be compared with other benzamide derivatives such as:
N-(4-methylbenzyl)-3-[(2-methylpropanoyl)amino]benzamide: Similar structure but with a methylbenzyl group instead of an iodophenyl group.
N-(4-nitrophenyl)-3-[(2-methylpropanoyl)amino]benzamide: Contains a nitrophenyl group, which imparts different chemical and biological properties.
The uniqueness of this compound lies in its iodophenyl group, which enhances its reactivity and potential biological activities .
Properties
Molecular Formula |
C17H17IN2O2 |
---|---|
Molecular Weight |
408.23 g/mol |
IUPAC Name |
N-(4-iodophenyl)-3-(2-methylpropanoylamino)benzamide |
InChI |
InChI=1S/C17H17IN2O2/c1-11(2)16(21)20-15-5-3-4-12(10-15)17(22)19-14-8-6-13(18)7-9-14/h3-11H,1-2H3,(H,19,22)(H,20,21) |
InChI Key |
MGLJYPMGISEUOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)I |
Origin of Product |
United States |
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